molecular formula C26H23FN4O6S2 B2869072 Ethyl 3-(3-fluorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-64-8

Ethyl 3-(3-fluorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2869072
CAS RN: 887224-64-8
M. Wt: 570.61
InChI Key: SUKAHWHXQMIJQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or forming a different ring. The exact synthetic route would depend on the starting materials available and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that it could potentially exist in multiple isomeric forms .


Chemical Reactions Analysis

The reactivity of this compound would be determined by the functional groups present. For example, the amido and sulfonyl groups are likely to be reactive towards both nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .

Scientific Research Applications

Anticancer Activity

This compound has shown potential in the field of oncology, particularly in the treatment of gastric cancer. A study has indicated that derivatives of this compound exhibit in vitro anticancer activity against human gastric cancer cell lines . This suggests that it could be used as a starting point for the development of new anticancer drugs.

Thrombin Inhibition

The structure of the compound is similar to intermediates used in the synthesis of Dabigatran etexilate , a known thrombin inhibitor . Thrombin plays a crucial role in thrombosis and cardiovascular diseases, and inhibitors like Dabigatran are valuable for their treatment.

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. This compound’s structure allows for molecular docking studies to clarify its structure-activity relationship, which is crucial for drug design and development .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific functional groups present. Without more information, it’s difficult to predict exactly how it might interact with biological molecules .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O6S2/c1-2-37-26(34)22-20-15-38-24(21(20)25(33)31(29-22)18-7-5-6-17(27)14-18)28-23(32)16-8-10-19(11-9-16)39(35,36)30-12-3-4-13-30/h5-11,14-15H,2-4,12-13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAHWHXQMIJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-fluorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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